N-cyclohexyl-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide

Description

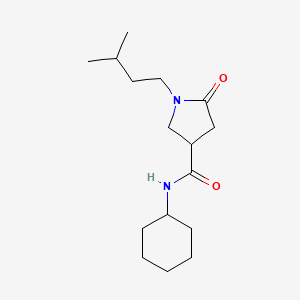

N-cyclohexyl-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide is a synthetic pyrrolidone derivative featuring a 5-oxopyrrolidine-3-carboxamide core. This compound is structurally characterized by two key substituents:

- A cyclohexyl group attached to the pyrrolidine nitrogen.

- A 3-methylbutyl (isoamyl) chain linked to the carboxamide nitrogen.

Properties

IUPAC Name |

N-cyclohexyl-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O2/c1-12(2)8-9-18-11-13(10-15(18)19)16(20)17-14-6-4-3-5-7-14/h12-14H,3-11H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOHUIYPOHEBTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CC(CC1=O)C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of cyclohexylamine with 3-methylbutylamine and a suitable pyrrolidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-cyclohexyl-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: In medicine, this compound is explored for its therapeutic potential. It may be investigated for its efficacy in treating conditions like inflammation, cancer, or neurological disorders.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the development of materials with specific properties, such as enhanced strength or thermal stability.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table and analysis highlight key structural and functional differences between N-cyclohexyl-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide and similar compounds.

Table 1: Structural and Functional Comparison of 5-Oxopyrrolidine-3-carboxamide Derivatives

Cyclohexyl vs. Aryl Groups

- The cyclohexyl group in N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide contributes to high binding affinity (−9.82 kcal/mol) by engaging in hydrophobic interactions with residues like Met 103 and Leu 207 in the InhA enzyme active site . In contrast, aryl substituents (e.g., 3-chlorophenyl or 4-fluorobenzyl) enhance π-π stacking or halogen bonding but may reduce metabolic stability due to oxidative susceptibility .

3-Methylbutyl Chain vs. Linear Alkyl/Aryl Groups

- The 3-methylbutyl (branched alkyl) chain in the target compound likely improves membrane permeability and reduces enzymatic degradation compared to linear chains (e.g., n-butyl).

Metabolic Stability and Demethylation

Carboxamide derivatives often undergo N-demethylation, a major metabolic pathway observed in compounds like 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC). This reaction, mediated by liver microsomal enzymes, generates formaldehyde and aminoimidazole metabolites . The 3-methylbutyl chain in the target compound may mitigate demethylation due to steric hindrance, enhancing metabolic stability compared to smaller alkyl or aryl groups .

Correlations with Microbial Interactions

This property could extend to the target compound, warranting further investigation into its microbial interactions.

Biological Activity

N-cyclohexyl-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article presents a comprehensive review of the biological activity associated with this compound, including synthesis methods, biological assays, and molecular interactions.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C_{14}H_{23}N_{1}O_{2}

- Molecular Weight : 235.34 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Micrococcus luteus | 0.25 |

| Candida albicans | 0.15 |

The compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown promising anti-inflammatory effects. In vivo studies demonstrated a reduction in paw edema by approximately 51.81% compared to control groups. The anti-inflammatory mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which is crucial in mediating inflammatory responses.

Key Findings from Studies:

- Reduction in COX-2 Expression : The compound significantly decreased COX-2 levels by 82.5%.

- Decrease in Inflammatory Markers : Levels of IL-1β and C-reactive protein were reduced by 89.5% and 77.1%, respectively .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins such as DNA gyrase and MurD. The binding affinities suggest strong interactions that contribute to its biological activity.

Binding Interactions:

- Hydrogen Bonds : Formed with residues SER1084, ASP437, and GLY459.

- Pi-Pi Stacking Interactions : Stabilized by interactions with nucleotide bases .

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of several derivatives related to this compound. The most active derivative showed MIC values comparable to standard antibiotics like ciprofloxacin, indicating its potential for further development as an antimicrobial agent .

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of the compound, revealing significant reductions in inflammatory markers in animal models. This study highlighted the compound's potential for treating conditions characterized by inflammation, such as arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.